N-Biotinyl-6-aminohexanoic acid

Catalog No.
S752255
CAS No.
72040-64-3
M.F
C16H27N3O4S
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Biotinyl-6-aminohexanoic acid

CAS Number

72040-64-3

Product Name

N-Biotinyl-6-aminohexanoic acid

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid

Molecular Formula

C16H27N3O4S

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1

InChI Key

CMUGHZFPFWNUQT-HUBLWGQQSA-N

SMILES

Array

Synonyms

6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic Acid; 6-[(Biotinyl)amino]hexanoic acid; Biotin X;

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

N-Biotinyl-6-aminohexanoic acid (CAS 72040-64-3), commonly referred to as Biotin-X-OH or Biotin-LC-OH, is a highly stable, extended-aliphatic-chain biotinylation precursor . It features a 6-carbon aminocaproic acid spacer that extends the biotin moiety by approximately 9 Angstroms. As a free carboxylic acid, it serves as a versatile, moisture-stable building block for solid-phase peptide synthesis (SPPS) and custom bioconjugation workflows, allowing procurement teams to bypass the short shelf-life and hydrolytic instability of pre-activated N-hydroxysuccinimide (NHS) esters .

Substituting N-Biotinyl-6-aminohexanoic acid with standard D-biotin results in severe steric hindrance, as the biotin-binding pocket of avidin and streptavidin is buried 9 Angstroms below the protein surface [1]. Conjugates lacking the 6-carbon spacer often fail to achieve the theoretical 4:1 biotin-to-avidin binding stoichiometry and exhibit drastically reduced capture efficiency for large macromolecular targets. Conversely, substituting the free acid with a Biotin-LC-NHS ester introduces supply chain vulnerabilities; NHS esters are highly susceptible to moisture-driven hydrolysis, leading to batch-to-batch irreproducibility and degraded coupling yields during long-term storage or manufacturing .

Overcoming Steric Hindrance in Avidin/Streptavidin Capture

The biotin-binding pockets of avidin and streptavidin are buried approximately 9 Angstroms below the protein surface [1]. When standard D-biotin is conjugated directly to large proteins, steric hindrance severely limits binding affinity and prevents the formation of the optimal 4:1 biotin-avidin complex. N-Biotinyl-6-aminohexanoic acid introduces a 6-carbon spacer that extends the biotin moiety by ~9 Angstroms, physically bridging the gap to the binding pocket. This structural extension restores high-affinity binding (Ka ~ 10^15 M^-1) and prevents the anti-cooperative binding observed with spacer-free biotin derivatives [1].

Evidence DimensionBinding pocket penetration and complex stoichiometry
Target Compound Data6-carbon spacer extends biotin ~9 Angstroms, enabling optimal 4:1 avidin complexation
Comparator Or BaselineStandard D-biotin conjugates (0 Angstrom spacer, restricted to <4:1 stoichiometry due to steric clash)
Quantified DifferenceProvides the critical ~9 Angstrom extension required to bypass binding pocket depth
ConditionsMacromolecular avidin/streptavidin affinity capture

Procuring the LC (long-chain) variant is mandatory for labeling large proteins or nucleic acids where spacer-free biotin fails to bind avidin efficiently.

Precursor Stability and Cold-Chain Independence

Pre-activated biotinylation reagents, such as Biotin-X-NHS, are highly susceptible to moisture-driven hydrolysis, requiring strict cold-chain transport (<-15 C) and desiccated storage to prevent rapid degradation . In contrast, N-Biotinyl-6-aminohexanoic acid (the free carboxylic acid) is chemically stable at room temperature for up to 3 years . By procuring the free acid, manufacturers bypass the hydrolytic instability of NHS esters, enabling bulk storage without cold-chain logistics and allowing for precisely controlled, on-demand activation using standard coupling reagents.

Evidence DimensionStorage stability and hydrolytic resistance
Target Compound DataStable at room temperature for 3+ years
Comparator Or BaselineBiotin-X-NHS ester (requires <-15 C storage, rapidly hydrolyzes in moisture)
Quantified DifferenceEliminates cold-chain requirements and prevents moisture-induced degradation
ConditionsBulk procurement and long-term laboratory storage

Using the free acid precursor eliminates batch failures caused by degraded NHS esters, ensuring reproducible coupling yields in long-term manufacturing.

On-Resin Coupling Efficiency for Peptide Synthesis

In automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS), incorporating biotin at the N-terminus requires a reagent compatible with standard on-resin activation protocols. N-Biotinyl-6-aminohexanoic acid acts as an ideal building block, as its free carboxyl group can be activated in situ using highly efficient uronium salts (e.g., HBTU, HATU) to achieve >95% coupling yields directly on the resin . Conversely, attempting to use pre-activated NHS esters in SPPS often results in sluggish kinetics and lower incorporation rates due to their incompatibility with standard SPPS solvent and base environments.

Evidence DimensionOn-resin coupling compatibility
Target Compound DataCompatible with in situ activation (HBTU/HATU) for >95% yield
Comparator Or BaselineBiotin-NHS esters (suboptimal kinetics in standard SPPS workflows)
Quantified DifferenceEnables direct integration into automated SPPS cycles with standard coupling reagents
ConditionsFmoc-based Solid-Phase Peptide Synthesis (SPPS)

For peptide manufacturers, the free acid is the standard, high-yield precursor for N-terminal biotinylation, avoiding the inefficiencies of NHS esters.

Aliphatic Spacer Hydrophobicity for Intracellular Probes

The choice of spacer arm significantly impacts the physicochemical properties of the final biotinylated probe. The 6-carbon aminocaproic acid spacer in N-Biotinyl-6-aminohexanoic acid is uncharged and aliphatic, maintaining a degree of lipophilicity that permits cell membrane penetration when conjugated to neutral molecules . In contrast, substituting this aliphatic spacer with highly polar PEGylated alternatives (e.g., Biotin-PEG4-acid) dramatically increases hydrophilicity, which restricts the probe to the extracellular space or requires membrane permeabilization protocols.

Evidence DimensionSpacer lipophilicity and membrane permeability
Target Compound DataUncharged, aliphatic 6-carbon spacer allows passive diffusion
Comparator Or BaselineBiotin-PEG-acid variants (highly polar, restrict membrane crossing)
Quantified DifferenceMaintains sufficient hydrophobicity for live-cell intracellular targeting without permeabilization
ConditionsIn vivo or live-cell intracellular probe design

Buyers developing cell-permeable chemical probes must select the aliphatic LC spacer over PEGylated variants to ensure intracellular target engagement.

Solid-Phase Peptide Synthesis (SPPS) of Biotinylated Peptides

The free acid form is the mandatory choice for N-terminal biotinylation in automated SPPS, allowing for high-yield, on-resin activation with HBTU/HATU without the hydrolytic risks of NHS esters .

Synthesis of Custom Affinity Probes and Active Esters

Procuring the stable free acid allows manufacturers to synthesize custom reactive derivatives (e.g., PFP esters, hydrazides) on demand, bypassing the strict cold-chain logistics required for pre-activated reagents .

Development of Cell-Permeable Small Molecule Probes

The uncharged, aliphatic 6-carbon spacer is selected over PEGylated variants when designing intracellular chemical probes that must passively diffuse across cell membranes .

Macromolecular Labeling Requiring Steric Relief

Essential for conjugating large proteins or nucleic acids where the ~9 Angstrom spacer is required to reach the deeply buried binding pockets of avidin or streptavidin, ensuring optimal 4:1 capture stoichiometry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

357.17222752 Da

Monoisotopic Mass

357.17222752 Da

Heavy Atom Count

24

Wikipedia

6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid

Dates

Last modified: 08-15-2023

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